![molecular formula C15H15Br2P B14319891 Phosphine, bis[(2-bromophenyl)methyl]methyl- CAS No. 104246-91-5](/img/structure/B14319891.png)
Phosphine, bis[(2-bromophenyl)methyl]methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, bis[(2-bromophenyl)methyl]methyl- is a tertiary phosphine compound characterized by the presence of two bromophenyl groups and a methyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphine, bis[(2-bromophenyl)methyl]methyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production methods for tertiary phosphines, including phosphine, bis[(2-bromophenyl)methyl]methyl-, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, bis[(2-bromophenyl)methyl]methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The bromophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with various functional groups.
Applications De Recherche Scientifique
Phosphine, bis[(2-bromophenyl)methyl]methyl- has several scientific research applications:
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of phosphine, bis[(2-bromophenyl)methyl]methyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups instead of bromophenyl groups.
Diphenylphosphine: Lacks the bromophenyl groups, making it less reactive in certain substitution reactions.
Uniqueness
Phosphine, bis[(2-bromophenyl)methyl]methyl- is unique due to the presence of bromophenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
104246-91-5 |
|---|---|
Formule moléculaire |
C15H15Br2P |
Poids moléculaire |
386.06 g/mol |
Nom IUPAC |
bis[(2-bromophenyl)methyl]-methylphosphane |
InChI |
InChI=1S/C15H15Br2P/c1-18(10-12-6-2-4-8-14(12)16)11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Clé InChI |
JMPLZSMQJQSBRK-UHFFFAOYSA-N |
SMILES canonique |
CP(CC1=CC=CC=C1Br)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


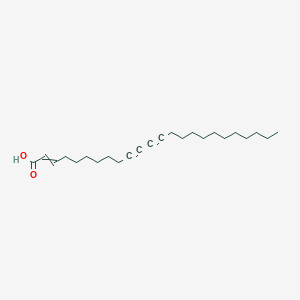
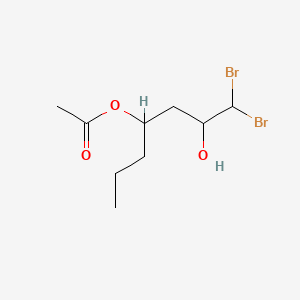
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
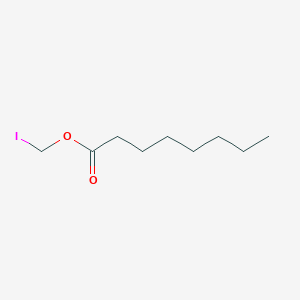
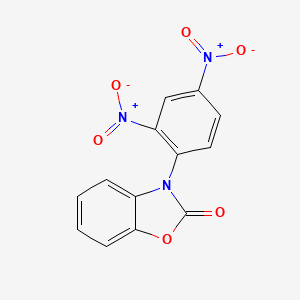

![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
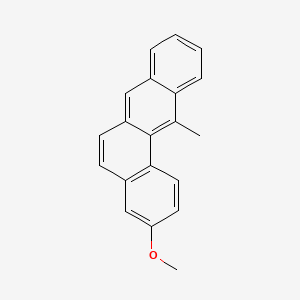
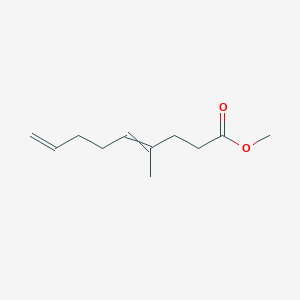
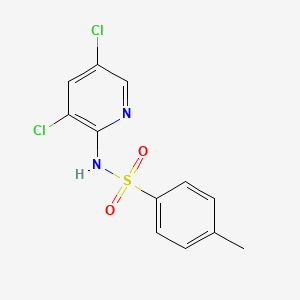
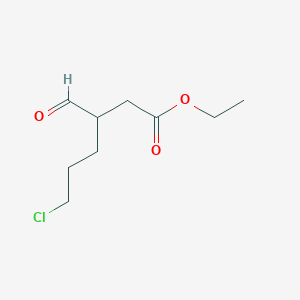
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
